molecular formula C17H19NO2 B2677870 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 386751-76-4

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol

Cat. No.: B2677870
CAS No.: 386751-76-4
M. Wt: 269.344
InChI Key: WURXPCMJRSNZMO-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol is used in a variety of scientific research applications, including:

Safety and Hazards

As a biochemical compound, “2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol” should be handled with care. It is intended for research use only and not for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol typically involves the reaction of 3,4-dimethylbenzaldehyde with 6-ethoxy-2-hydroxybenzaldehyde in the presence of an amine catalyst. The reaction is carried out in a solvent such as methanol at room temperature, resulting in the formation of the imine product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols

Mechanism of Action

The mechanism of action of 2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenolic group can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol: Lacks the ethoxy group, which may affect its solubility and reactivity.

    2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-4-ethoxyphenol: Similar structure but with the ethoxy group in a different position, potentially altering its chemical properties.

Uniqueness

2-{(E)-[(3,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol is unique due to the presence of both the imine and ethoxy groups, which confer specific reactivity and solubility properties. These features make it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-4-20-16-7-5-6-14(17(16)19)11-18-15-9-8-12(2)13(3)10-15/h5-11,19H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURXPCMJRSNZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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